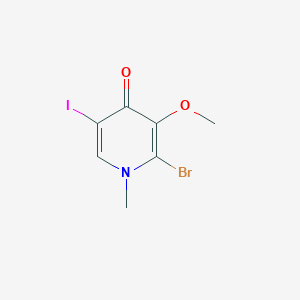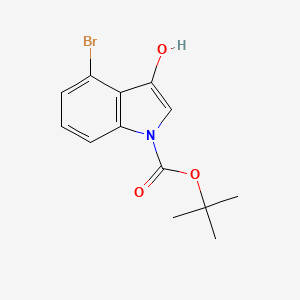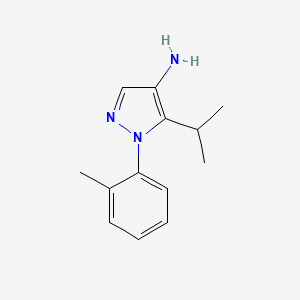![molecular formula C13H21N3O3 B1528056 tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate CAS No. 1251000-23-3](/img/structure/B1528056.png)
tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate
Descripción general
Descripción
tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family Compounds in this family are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Synthesis typically starts with the preparation of a key intermediate, such as 2-chloro-6,6-dimethyl-3,4,5,6-tetrahydropyridine.
Subsequent reactions involve the formation of the pyrazolo[4,3-b]pyridine ring system through cyclization reactions.
tert-Butyl groups are introduced using tert-butyl bromoacetate in the presence of a base.
Industrial Production Methods:
Large-scale synthesis may utilize continuous flow reactors to enhance the efficiency and yield of the compound.
Catalysts and solvents are optimized to maintain reaction purity and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate can undergo oxidation to form ketones or aldehydes.
Reduction: Hydrogenation reactions can reduce the pyrazolo[4,3-b]pyridine ring to form saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups to the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C).
Substitution: Halogenating agents like bromine, nucleophiles such as sodium methoxide.
Major Products Formed:
Ketones or aldehydes from oxidation.
Saturated derivatives from reduction.
Substituted pyrazolo[4,3-b]pyridine derivatives from substitution.
Aplicaciones Científicas De Investigación
Chemistry: Studies focus on developing new synthetic methodologies and exploring the reactivity of this compound.
Biology: Used as a probe to study enzyme functions and interactions with biomolecules.
Medicine: Investigated for potential therapeutic uses, such as antiviral or anticancer agents.
Mecanismo De Acción
The compound's mechanism of action varies depending on its application:
In biological systems, it can inhibit specific enzymes by binding to their active sites, interfering with normal cellular processes.
The compound may also interact with DNA or RNA, affecting gene expression and cellular replication.
Comparación Con Compuestos Similares
tert-Butyl 3-hydroxy-6-methyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate: Differing by the presence of a single methyl group.
tert-Butyl 3-hydroxy-7,7-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate: Differing by the position of the dimethyl groups.
Uniqueness:
The presence of the 6,6-dimethyl substitution on the pyrazolo[4,3-b]pyridine ring gives this compound distinct chemical properties, such as steric hindrance, which can influence its reactivity and interactions.
Exploring the detailed chemistry and potential applications of tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate uncovers its promise in various scientific fields. Let's see where this compound can make its mark next.
Propiedades
IUPAC Name |
tert-butyl 6,6-dimethyl-3-oxo-1,2,5,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-12(2,3)19-11(18)16-7-13(4,5)6-8-9(16)10(17)15-14-8/h6-7H2,1-5H3,(H2,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDPXTPNDZHDAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)NN2)N(C1)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-Butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1527985.png)
![Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-6-YL)carbamate](/img/structure/B1527986.png)
![tert-Butyl 5-(3-hydroxyprop-1-yn-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1527987.png)
![2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1527989.png)
![2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol](/img/structure/B1527990.png)
![(1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid](/img/structure/B1527991.png)
![4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B1527994.png)
![Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate](/img/structure/B1527995.png)
